molecular formula C10H14O B075754 (R)-3-Phenyl-butan-1-OL CAS No. 1126-07-4

(R)-3-Phenyl-butan-1-OL

Cat. No.: B075754
CAS No.: 1126-07-4
M. Wt: 150.22 g/mol
InChI Key: SQGBBDFDRHDJCJ-SECBINFHSA-N
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Description

(R)-3-Phenyl-butan-1-OL is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

1126-07-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3R)-3-phenylbutan-1-ol

InChI

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1

InChI Key

SQGBBDFDRHDJCJ-SECBINFHSA-N

SMILES

CC(CCO)C1=CC=CC=C1

Isomeric SMILES

C[C@H](CCO)C1=CC=CC=C1

Canonical SMILES

CC(CCO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was fitted with a mechanical stirrer, thermometer and a reflux condenser capped with an additional funnel. While under a positive flow of dry nitrogen, the system was flame dried. The vessel was charged 250 ml of benzene and then 25 gm of aluminum chloride was added as quickly as possible. This mixture was cooled with stirring to 5° C. in an ice/salt bath and a solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene was added dropwise while maintaining the temperature below 5° C. Next, 50 ml of concentrated hydrochloric acid was added cautiously. After warming to room temperature, 50 ml of water was added and the lower organic phase removed. The aqueous portion was then extracted with benzene. The combined organics were washed with aqueous 10% sodium bicarbonate and water. After drying over anhydrous magnesium sulfate, filtering and evaporating, a dark oil was recovered. This was vacuum distilled to give 8.2 gm of colorless 3-phenyl butanol (ND25 = 1.5210).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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